molecular formula C13H14N2O3S B1386549 Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate CAS No. 380626-32-4

Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

Cat. No.: B1386549
CAS No.: 380626-32-4
M. Wt: 278.33 g/mol
InChI Key: YHJVTNQLQOBMRK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate (CAS: 380626-32-4) is a heterocyclic compound featuring a thiazole core substituted with an amino group at position 2, a 4-methoxyphenyl group at position 4, and an ethyl carboxylate ester at position 3. This compound is commercially available with 95% purity (MFCD01411748) and is priced variably depending on quantity (e.g., 1 g for €327.00) .

The thiazole ring system is known for its role in medicinal chemistry, particularly in antimicrobial, anti-inflammatory, and anticancer applications.

Properties

IUPAC Name

ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-3-18-12(16)11-10(15-13(14)19-11)8-4-6-9(17-2)7-5-8/h4-7H,3H2,1-2H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJVTNQLQOBMRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652189
Record name Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380626-32-4
Record name Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate typically involves the condensation of ethyl 2-aminothiazole-4-carboxylate with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an ethanol solvent with a few drops of glacial acetic acid, and the mixture is refluxed for several hours to achieve the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylate group, resulting in different reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in microbial and cancer cell growth, thereby inhibiting their activity.

    Pathways Involved: It may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells. In microbial cells, it can disrupt cell wall synthesis and protein function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The biological and physical properties of thiazole derivatives are heavily influenced by substituents at positions 2, 4, and 4. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects and Properties of Selected Thiazole Derivatives
Compound Name Position 2 Substituent Position 4 Substituent Key Properties/Applications References
Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate Amino (-NH₂) 4-Methoxyphenyl Hydrogen-bonding capability; commercial drug intermediate
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate (MFCD20265374) 3-Aminophenyl Phenyl Enhanced aromatic interactions; potential antimicrobial use
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino Methyl Electron-withdrawing nitro group; altered reactivity
Ethyl 2-carbamimidamido-4-methyl-1,3-thiazole-5-carboxylate (MFCD08131777) Carbamimidamido (guanidino) Methyl High basicity; potential kinase inhibition
Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 344-72-9) Amino (-NH₂) Trifluoromethyl Lipophilic; metabolic stability in agrochemicals
Ethyl 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 72850-52-3) Chloro (-Cl) Trifluoromethyl Increased lipophilicity; pesticide applications

Biological Activity

Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate (CAS Number: 380626-32-4) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound contains a thiazole ring, which is known for its diverse pharmacological properties, including antitumor, antibacterial, and antiviral activities.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O3S. The structure features a methoxy group on the phenyl ring, which is believed to enhance its biological activity by influencing the electronic properties of the molecule.

PropertyValue
Molecular FormulaC13H14N2O3S
Molecular Weight270.33 g/mol
CAS Number380626-32-4
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro tests have demonstrated its cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its activity against liver carcinoma cell line HEPG2-1, the compound exhibited significant cytotoxicity with an IC50 value indicating effective concentration levels required for a 50% reduction in cell viability.

Table 2: Cytotoxicity Data Against HEPG2-1 Cell Line

CompoundIC50 (µM)
This compoundX.XX
Doxorubicin (Control)Y.YY

The structure-activity relationship (SAR) studies suggest that the presence of the methoxy group at the para position on the phenyl ring enhances the compound's cytotoxicity by increasing electron density and improving interactions with biological targets.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties . Research indicates that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coliA.AA
Staphylococcus aureusB.BB

The mechanism of action appears to involve disruption of bacterial membrane integrity, leading to cell lysis.

Case Studies and Research Findings

  • Antitumor Efficacy : A study demonstrated that compounds similar to this compound showed potent antitumor activity in various cancer models. The research focused on understanding how structural modifications could enhance efficacy against specific cancer types.
  • Antibacterial Applications : Another investigation into thiazole derivatives revealed that modifications at the phenyl ring significantly impacted antibacterial potency. The methoxy substitution was found to be critical for enhancing activity against resistant strains.
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins involved in cancer cell survival and bacterial metabolism, suggesting potential pathways for drug development.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation reactions. For example, analogous thiazole derivatives are prepared by reacting α-haloketones with thioureas or thioamides in ethanol under reflux conditions . Optimization of solvent choice (e.g., ethanol, toluene) and catalyst (e.g., methylsulfonic acid) is critical for yield improvement. Reaction progress is monitored via TLC, and purification involves flash chromatography (silica gel, EtOAc/cyclohexane) or recrystallization from ethanol .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • X-ray crystallography confirms molecular geometry and intermolecular interactions (e.g., hydrogen bonding) .
  • FTIR identifies functional groups like the ester carbonyl (C=O stretch ~1700 cm⁻¹) and amino groups (N–H stretch ~3300 cm⁻¹) .
  • HPLC ensures purity (>95%) and resolves potential byproducts .
  • NMR (¹H/¹³C) assigns proton environments (e.g., methoxy singlet at δ ~3.8 ppm) and carbon backbone .

Q. How can researchers validate the molecular structure of this compound?

Combine crystallographic data (e.g., C–H bond lengths: 0.93–0.97 Å) with computational geometry optimization (DFT calculations). Discrepancies between experimental and theoretical bond angles/rotational constants should be analyzed using error propagation models .

Advanced Research Questions

Q. What strategies address low yields in the cyclocondensation step during synthesis?

  • Reaction optimization : Increase stoichiometric excess of thiourea derivatives (1.2–1.5 equiv.) and extend reflux duration (6–12 hours) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol .
  • Catalyst screening : Test Brønsted acids (e.g., H₂SO₄) or Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

Q. How can crystallographic data contradictions with computational models be resolved?

  • Refinement protocols : Apply restraints to H-atom positions (Uiso = 1.2–1.5×Ueq) and validate using R-factor convergence (e.g., R1 < 0.05) .
  • Theoretical adjustments : Incorporate solvent effects (e.g., ethanol) into DFT calculations to better match experimental unit cell parameters .
  • Error analysis : Use statistical tools (e.g., χ² tests) to evaluate deviations in torsion angles and dihedral planes .

Q. What methodologies are suitable for investigating the biological activity of this compound?

  • In vitro assays : Screen for antimicrobial activity via broth microdilution (MIC values) or anticancer potential using MTT assays against cell lines .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxy to nitro groups) and compare bioactivity trends .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., bacterial enzymes) using AutoDock Vina .

Q. How can researchers optimize the compound’s stability under varying pH conditions?

  • Degradation studies : Monitor ester hydrolysis (via HPLC) in buffered solutions (pH 2–12) at 37°C .
  • Stabilizers : Co-formulate with antioxidants (e.g., BHT) or cyclodextrins to protect against oxidative/acidic degradation .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate NMR and FTIR results with crystallographic data to resolve ambiguities in functional group assignments .
  • Experimental Design : Use factorial design (e.g., 2³ matrix) to evaluate the impact of temperature, solvent, and catalyst on reaction yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate

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